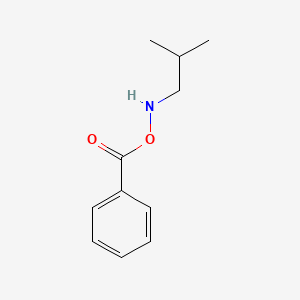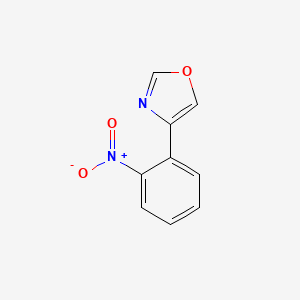
(1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-1-(Aminométhyl)-4-(4-fluorobenzyl)cyclohexanol chlorhydrate est un composé chiral présentant un potentiel pharmacologique important. Ce composé se caractérise par sa structure unique, qui comprend un cycle cyclohexanol substitué par un groupe aminométhyl et un groupe 4-fluorobenzyl. La forme chlorhydrate améliore sa solubilité et sa stabilité, le rendant adapté à diverses applications en recherche scientifique et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (1R,4R)-1-(Aminométhyl)-4-(4-fluorobenzyl)cyclohexanol chlorhydrate implique généralement plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend:
Formation du noyau cyclohexanol : Le noyau cyclohexanol peut être synthétisé par hydrogénation catalytique d'un dérivé de cyclohexanone approprié.
Introduction du groupe aminométhyl : Le groupe aminométhyl est introduit par amination réductrice, où le cyclohexanol est mis à réagir avec du formaldéhyde et de l'ammoniac ou une amine dans des conditions réductrices.
Fixation du groupe 4-fluorobenzyl : Le groupe 4-fluorobenzyl est généralement introduit par une réaction de substitution nucléophile, où le dérivé de cyclohexanol est mis à réagir avec un halogénure de 4-fluorobenzyl en présence d'une base.
Formation du sel chlorhydrate : La dernière étape consiste à convertir la base libre en son sel chlorhydrate par traitement avec de l'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle du (1R,4R)-1-(Aminométhyl)-4-(4-fluorobenzyl)cyclohexanol chlorhydrate suit des voies de synthèse similaires, mais est optimisée pour une production à grande échelle. Cela comprend:
Optimisation des conditions de réaction : Les procédés industriels utilisent souvent des conditions de réaction optimisées, telles que des températures et des pressions plus élevées, pour augmenter le rendement et réduire le temps de réaction.
Utilisation de catalyseurs : Des catalyseurs sont utilisés pour améliorer les vitesses de réaction et la sélectivité.
Techniques de purification : Des techniques de purification avancées, telles que la cristallisation et la chromatographie, sont utilisées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
(1R,4R)-1-(Aminométhyl)-4-(4-fluorobenzyl)cyclohexanol chlorhydrate subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents substituants sur le cycle benzyle ou cyclohexanol.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l'hydrure de sodium ou le carbonate de potassium dans des solvants aprotiques polaires.
Principaux produits formés
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcools ou d'amines.
Substitution : Introduction de divers substituants, conduisant à un large éventail de dérivés.
Applications De Recherche Scientifique
(1R,4R)-1-(Aminométhyl)-4-(4-fluorobenzyl)cyclohexanol chlorhydrate a diverses applications en recherche scientifique:
Chimie : Utilisé comme bloc de construction chiral dans la synthèse de molécules complexes.
Biologie : Employé dans les études des interactions enzymatiques et des voies métaboliques.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, y compris les propriétés analgésiques et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du (1R,4R)-1-(Aminométhyl)-4-(4-fluorobenzyl)cyclohexanol chlorhydrate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé se lie à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of (1R,4R)-1-(Aminomethyl)-4-(4-fluorobenzyl)cyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- (1R,4R)-1-(Aminométhyl)-4-(4-chlorobenzyl)cyclohexanol chlorhydrate
- (1R,4R)-1-(Aminométhyl)-4-(4-bromobenzyl)cyclohexanol chlorhydrate
- (1R,4R)-1-(Aminométhyl)-4-(4-méthylbenzyl)cyclohexanol chlorhydrate
Unicité
(1R,4R)-1-(Aminométhyl)-4-(4-fluorobenzyl)cyclohexanol chlorhydrate est unique en raison de la présence du groupe 4-fluorobenzyl, qui confère des propriétés électroniques et stériques distinctes. Cela le rend particulièrement utile dans les applications où des interactions spécifiques avec des cibles moléculaires sont requises.
Propriétés
Numéro CAS |
863564-53-8 |
|---|---|
Formule moléculaire |
C14H21ClFNO |
Poids moléculaire |
273.77 g/mol |
Nom IUPAC |
1-(aminomethyl)-4-[(4-fluorophenyl)methyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H20FNO.ClH/c15-13-3-1-11(2-4-13)9-12-5-7-14(17,10-16)8-6-12;/h1-4,12,17H,5-10,16H2;1H |
Clé InChI |
BYPVEMYUKGJAKO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CC2=CC=C(C=C2)F)(CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)












